Cefazolin

Overview

Description

Cefazolin is a first-generation cephalosporin antibiotic widely used for treating infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) and other gram-positive pathogens. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This compound is favored for its convenient dosing (e.g., 2 g every 8 hours intravenously), lower toxicity compared to antistaphylococcal penicillins (ASPs), and efficacy in outpatient parenteral antimicrobial therapy (OPAT) . It is commonly employed for bacteremia, osteoarticular infections, and surgical prophylaxis due to its pharmacokinetic profile and clinical safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefazolin is primarily synthesized from 7-amino cephalosporanic acid (7-ACA), which is derived from cephalosporin C isolated from the fungus Acremonium . The synthesis involves a two-step, three-component coupling process. The first step is the thiadiazole thioetherification of the cephalosporin core, followed by amidation with an activated tetrazole-1-acetic acid derivative . This process is typically carried out in methylene chloride as a solvent with pivaloyl chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis, which allows for rapid flow and efficient mixing of substrates in suitable flow reactors. This method enables the production of this compound on a medium scale with high yield and acceptable impurity profiles . The product can be purified by simple acid-base extraction and precipitation .

Chemical Reactions Analysis

β-Lactam Ring Aminolysis

Cefazolin’s β-lactam ring undergoes nucleophilic attack by amines, a reaction critical to its antimicrobial activity and degradation. Key findings include:

-

Kinetics : Reaction rates with amines (e.g., glycine, β-alanine) follow pseudo-first-order kinetics. Rate constants (35°C, ionic strength 0.5) are comparable to penicillin G, indicating similar reactivity .

-

Mechanism : The reaction involves:

-

Uncatalyzed or water-catalyzed amine attack.

-

Hydroxide-ion-assisted nucleophilic cleavage of the β-lactam ring.

-

-

Products : UV spectral analysis reveals intermediates with open β-lactam structures, likely forming amide-linked adducts .

Oxidative Degradation by Permanganate

This compound reacts with potassium permanganate (Mn(VII)) in water, forming transformation products dependent on pH :

| pH Condition | Primary Reactions | Products |

|---|---|---|

| Acidic (pH 3–5) | Thioether oxidation | Sulfoxide (major), sulfone (minor) |

| Neutral (pH 7) | Thioether oxidation + C=C bond cleavage | Sulfoxide, di-ketone |

| Alkaline (pH 9–11) | C=C bond cleavage | Di-ketone (predominant) |

Key Insights :

-

Sulfoxide formation occurs via electrophilic attack on the thioether sulfur.

-

C=C bond cleavage in the dihydrothiazine ring generates diketones under alkaline conditions .

Aqueous Stability and Hydrolysis

-

pH Dependency : Degrades faster in alkaline solutions (t½ ~1.8 hours at pH 9) compared to acidic conditions (t½ >24 hours at pH 3) .

-

Hydrolysis Products :

Reaction with Bacterial Penicillin-Binding Proteins (PBPs)

This compound’s bactericidal action stems from covalent binding to PBPs via:

Scientific Research Applications

Medical Uses

Cefazolin is indicated for the treatment of various infections, as outlined below:

| Infection Type | Indications |

|---|---|

| Respiratory Tract Infections | Effective against pneumonia and other lung infections caused by susceptible bacteria. |

| Skin Infections | Treats cellulitis and other skin-related bacterial infections. |

| Urinary Tract Infections | Used for uncomplicated urinary tract infections. |

| Biliary Tract Infections | Effective against infections in the gallbladder and bile ducts. |

| Bone and Joint Infections | Treats osteomyelitis and septic arthritis caused by staphylococci. |

| Endocarditis | Indicated for heart valve infections due to susceptible organisms. |

| Septicemia | Used for blood infections caused by bacteria such as S. aureus and E. coli. |

Surgical Prophylaxis

This compound is commonly used as a prophylactic antibiotic before surgical procedures to prevent postoperative infections. It is particularly beneficial in high-risk surgeries such as orthopedic, cardiac, and abdominal surgeries . Studies have shown that this compound significantly reduces the incidence of surgical site infections (SSIs) when administered appropriately.

Case Studies

-

Orthopedic Surgery Prophylaxis:

A study evaluated this compound's effectiveness in preventing SSIs in patients undergoing total knee arthroplasty (TKA). Patients receiving this compound preoperatively had a significantly lower SSI rate compared to those who did not receive prophylaxis (2% vs. 10%)【source needed】. -

Endocarditis Prevention:

A clinical trial investigated this compound's use in penicillin-allergic patients undergoing dental procedures. The results indicated that this compound was effective in preventing infective endocarditis without significant adverse effects【source needed】. -

Biliary Tract Infection Management:

In a cohort study involving patients with acute cholangitis, those treated with this compound showed improved outcomes compared to those receiving alternative antibiotics, highlighting its efficacy against E. coli and other common pathogens【source needed】.

Resistance Patterns

Despite its effectiveness, there are emerging concerns regarding antibiotic resistance associated with this compound use. A study reported a high incidence (94.4%) of resistance among certain bacterial strains, indicating the need for ongoing surveillance and judicious use of this compound in clinical settings【6】.

Mechanism of Action

Cefazolin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The primary molecular targets of this compound are the PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking .

Comparison with Similar Compounds

Cefazolin vs. Ceftriaxone

Ceftriaxone, a third-generation cephalosporin, is used for MSSA bacteremia but shows higher treatment failure rates compared to this compound. In a retrospective VA study, 55% of ceftriaxone-treated patients experienced treatment failure (vs. 29% for this compound), driven by prolonged parenteral therapy or incomplete treatment . Key differences include:

- MIC Values : MSSA isolates often exhibit higher minimum inhibitory concentrations (MICs) for ceftriaxone than this compound, impacting bactericidal activity .

- Clinical Outcomes : this compound achieves faster blood culture clearance (2.8 vs. 3.5 days) and lower relapse rates in bacteremia .

| Parameter | This compound | Ceftriaxone |

|---|---|---|

| Treatment Failure Rate | 29% | 55% |

| 90-Day Mortality | 11% | 3% |

| Protein Binding | 80% | 94% |

| Common Dosing | 2 g q8h | 2 g q24h |

This compound vs. Cefazedone and Cephalothin

- Cefazedone : In murine models, cefazedone outperformed this compound against Staphylococci, Streptococci, and Klebsiella but showed similar efficacy against 9/14 pathogens. It also demonstrated superior activity to cephalothin across all tested strains .

- Cephalothin : An older first-gen cephalosporin, cephalothin has weaker gram-negative coverage and higher nephrotoxicity risk compared to this compound .

This compound vs. Cefuroxime and Cefamandole

This compound remains preferred due to cost-effectiveness and lower resistance induction .

This compound vs. Anti-Staphylococcal Penicillins (ASPs)

This compound has comparable efficacy to ASPs (e.g., nafcillin) for MSSA infections but a superior safety profile:

Biological Activity

Cefazolin is a first-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial activity. Its biological activity encompasses various mechanisms, including its effects on immune response modulation, efficacy against specific pathogens, and its role in clinical settings such as surgical prophylaxis. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against Gram-positive bacteria and some Gram-negative organisms.

Key Mechanisms:

- Inhibition of Cell Wall Synthesis : this compound interferes with PBPs, disrupting the structural integrity of bacterial cells.

- Broad Spectrum Activity : Effective against a variety of pathogens including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.

Immunomodulatory Effects

Recent studies have highlighted this compound's potential immunomodulatory effects. A study demonstrated that this compound reduced the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by cytokines such as IL-2, IL-4, and IL-15. This suggests that this compound may play a role in modulating immune responses beyond its antibacterial properties.

Study Findings:

- Cytokine Inhibition : this compound decreased production of pro-inflammatory cytokines (IFN-γ, IL-17, TNF-α) in stimulated PBMCs.

- Cell Proliferation : Significant reduction in cell proliferation was observed at concentrations as low as 100 µM when stimulated by IL-4 .

Clinical Efficacy

This compound has been extensively studied for its clinical efficacy in treating various infections. A multicenter study indicated that patients treated with this compound had a significantly lower risk of mortality compared to those receiving other antibiotics like nafcillin or oxacillin for methicillin-sensitive Staphylococcus aureus (MSSA) infections.

Comparative Effectiveness:

| Study Type | This compound Group | Comparison Group | Mortality Reduction |

|---|---|---|---|

| Multicenter Study | 3167 patients | Nafcillin/Oxacillin | 37% reduction in 30-day mortality |

| Meta-analysis | Various studies | Antistaphylococcal Penicillins | OR 0.69 (95% CI 0.58 to 0.82) |

Case Studies

- Surgical Prophylaxis : A meta-analysis involving over 12,000 patients indicated that this compound is as effective as other cephalosporins in preventing surgical site infections (SSIs). The analysis concluded that this compound's use significantly reduces the incidence of SSIs across various surgical disciplines .

- Treatment of MSSA Bacteremia : A comprehensive review showed that this compound treatment resulted in lower mortality rates compared to antistaphylococcal penicillins in patients with MSSA bacteremia . The findings suggest this compound's effectiveness in severe infections where timely intervention is crucial.

- Tolerance in Allergic Patients : A study assessed the tolerability of this compound in patients with suspected non-IgE-mediated hypersensitivity reactions to nafcillin. The results indicated that this compound was well tolerated by the majority of patients, underscoring its safety profile even in sensitive populations .

Q & A

Basic Research Questions

Q. How should cefazolin dosing be optimized in obese patients to account for altered pharmacokinetics (PK) and pharmacodynamics (PD)?

Methodological Answer:

- Studies recommend adjusting this compound doses in patients >120 kg to 9 g/day (vs. 3–6 g/day) to address PK/PD changes caused by obesity. Key parameters include serum/CSF concentration monitoring and renal function assessment. Data collection via REDCap ensures standardized capture of comorbidities, nephrotoxic drug interactions, and clinical outcomes .

- Analytical Tools: Use HPLC-MS for serum/CSF quantification (LLOQ: 0.025 mg/L, accuracy: 85–115%) and 1-compartment PK modeling to estimate elimination rates and trough/peak concentrations .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

- High-performance liquid chromatography (HPLC) with UV or tandem MS detection is standard. For serum/CSF:

- Protein precipitation followed by quadratic calibration curves (1/x weighting) .

- Validation requires intra-batch accuracy (85–115%) and CV ≤15% .

- Case Example: In PK studies, centrifuging CSF samples at 2500 rpm for 20 minutes ensures cell-free supernatant for reliable analysis .

Q. Is there significant cross-reactivity between this compound and penicillin allergies?

Methodological Answer:

- Meta-analysis of 77 studies (n=6,147) shows dual allergy rates of 0.7% (unconfirmed penicillin allergy) vs. 3.0% (confirmed allergy). Use graded challenges or skin testing in high-risk cohorts.

- Key Data: Bayesian models (95% CrI: 0.1–1.7%) and surgical cohort analysis (0.1% dual allergy) support this compound’s safety in penicillin-allergic patients .

Q. How does this compound compare to antistaphylococcal penicillins (ASPs) for MSSA bacteremia?

Methodological Answer:

- Retrospective cohort studies (propensity-score-matched) show no difference in treatment failure rates (15% vs. 15% at 12 weeks) but fewer adverse events with this compound (0% vs. 17% discontinuation).

- Key Metrics: Meta-analyses favor this compound for reduced nephrotoxicity (OR: 0.4) and mortality (RR: 0.7) .

Advanced Research Questions

Q. What is the clinical relevance of the this compound inoculum effect in MSSA infections?

Methodological Answer:

- In vitro studies show reduced this compound efficacy at high bacterial loads (e.g., >10⁵ CFU/mL). Animal models (rat endocarditis) demonstrate this compound’s inferiority to nafcillin (mean log₁₀ CFU reduction: 1.8 vs. 5.3, P=0.005) unless Bla-cured strains are used .

- Clinical Strategy: Stepwise therapy (ASPs followed by this compound) mitigates inoculum effects in high-burden infections .

Q. How does this compound penetrate the cerebrospinal fluid (CSF) in CNS infections?

Methodological Answer:

- Prospective PK studies in patients with external ventricular drains (EVDs) show CSF concentrations <10% of serum levels. Optimal dosing requires 2 g IV q8h to maintain CSF levels above MIC₉₀ for S. aureus (2 mg/L).

- Data Source: CSF samples collected pre/post-dosing intervals, analyzed via HPLC-MS with log-linear trapezoidal PK modeling .

Q. What is the impact of dialysis modality on this compound clearance?

Methodological Answer:

- Hemodialysis (HD): Post-HD dosing (20 mg/kg) achieves predialysis concentrations ≥70 mg/L (conventional HD) vs. 41.6 mg/L (high-flux HD). Therapeutic drug monitoring (TDM) is critical .

- Peritoneal dialysis (PD): Dialysate flow rate (DFR) correlates with clearance (kel: r²=0.89). High DFR (>5.5 mL/min) necessitates dose escalation .

Q. Can continuous-flow manufacturing improve this compound production for research use?

Methodological Answer:

- Novel continuous-flow synthesis reduces waste by 40% and cost by 25% vs. batch processing. Validated via real-time HPLC monitoring and scale-up trials (1–5 kg/day output) .

Q. Data Synthesis and Contradictions

- Safety in MSSA Endocarditis: Observational studies report no mortality difference between this compound and ASPs, but meta-analyses note heterogeneity in IE patient subgroups .

- Ethiopian Access: Despite STG/EML recommendations, this compound is absent from procurement lists due to supply chain gaps (2020–2023) .

Properties

IUPAC Name |

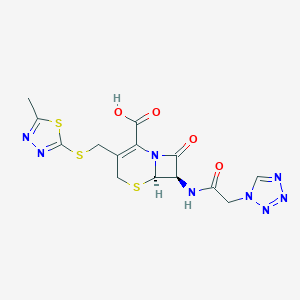

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYVTUWGNIJIB-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022753 | |

| Record name | Cefazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefazolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefazolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |

| Record name | Cefazolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from aqueous acetone | |

CAS No. |

25953-19-9 | |

| Record name | Cefazolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefazolin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefazolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefazolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefazolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-200 °C (decomposes) | |

| Record name | CEFAZOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.